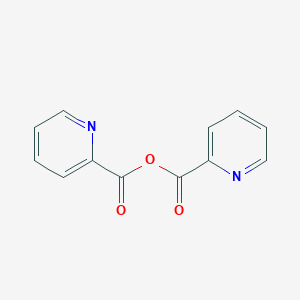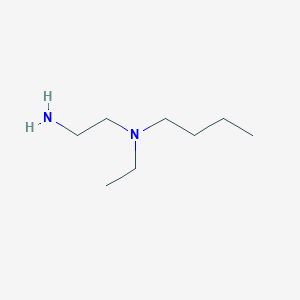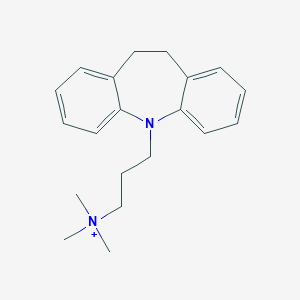
4-Amino-2-isopropylphenol
Vue d'ensemble
Description
4-Amino-2-isopropylphenol (4-AIP) is an aromatic compound that is widely used in the synthesis of various compounds, such as pharmaceuticals and agrochemicals. It is a highly versatile compound due to its ability to undergo several reactions and its ability to be used as a precursor in a variety of synthetic pathways. 4-AIP has been used in a wide range of scientific research, including applications in biochemistry, molecular biology, and drug design.
Applications De Recherche Scientifique
Dye and Copper Removal
Functionalization of graphene oxide with 4-aminothiophenol and 3-aminopropyltriethoxysilane has shown increased sorption efficiencies for methylene blue and copper, demonstrating potential applications in environmental remediation. The modified graphene oxide displayed higher adsorption capacities compared to original graphene oxide, indicating its effectiveness in removing these pollutants from water sources (Chen, Zhang, Yang, & Wang, 2016).
Oxidation in Aqueous Solutions
A study on the oxidation of 4-isopropylphenol in aqueous solutions highlighted its role in modeling the oxidation processes of organic compounds. The oxidation produced unusual products, including dimeric and oligomeric products, which are significant for understanding the behavior of natural flavonoids in similar conditions (Zenkevich & Pushkareva, 2018).
Sonochemical Degradation
Research on the sonochemical degradation of 4-isopropylphenol, particularly at low concentrations, explored its interactions with different matrices. The presence of bicarbonate ions and sucrose influenced the degradation rates, providing insights into the behavior of this compound in various environmental contexts (Chiha, Hamdaoui, Baup, Gondrexon, & Pétrier, 2010).
Antimalarial Evaluation
In a medical context, isopropyl [(4-chlorophenyl)amino]iminomethylcarbamimidate, a derivative of 4-isopropylphenol, was synthesized and evaluated for its antimalarial properties. The study compared its activity against Plasmodium lophurae with that of its nitrogen isostere, chloroguanide, revealing potential pharmaceutical applications (Warner, Lynch, Meszoely, & Dykstra, 1977).
Polymer Synthesis Catalyst
A study on catalyst systems for polymerizing 2,6-dimethylphenol utilized aromatic amine ligands, including 4-aminopyridine. This research contributes to the development of more efficient catalyst systems for polymer synthesis, with potential applications in materials science and engineering (Kim, Shin, Kim, Kim, & Kim, 2018).
Safety and Hazards
Mécanisme D'action
Target of Action
It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . This suggests that 4-Amino-2-isopropylphenol may also interact with various biological targets.
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific studies on this compound. Based on its structural similarity to other phenolic compounds, it could potentially act as a monoamine oxidase inhibitor . Monoamine oxidases are involved in the oxidative deamination of different amines and neurotransmitters, and their inhibition can lead to an increase in the levels of these neurotransmitters, which can have various therapeutic effects .
Biochemical Pathways
For instance, they might interfere with the metabolism of amines and neurotransmitters if they indeed act as monoamine oxidase inhibitors .
Result of Action
If it acts as a monoamine oxidase inhibitor, it could potentially increase the levels of various neurotransmitters in the brain, leading to changes in mood and behavior .
Analyse Biochimique
Biochemical Properties
4-Amino-2-isopropylphenol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the preparation of benzoate and benzamide derivatives, which act as FXR antagonists . These interactions are crucial for understanding the compound’s potential therapeutic applications. The nature of these interactions involves binding to specific sites on the enzymes or proteins, leading to inhibition or activation of their functions.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to interact with proteins involved in cell signaling, leading to changes in gene expression and metabolic activities . These effects are essential for understanding the compound’s potential therapeutic and toxicological implications.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to specific sites on enzymes or proteins, leading to conformational changes that either inhibit or activate their functions . These interactions result in alterations in gene expression, which can have downstream effects on cellular processes and functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound exhibits stability under certain conditions, but it may degrade over time, leading to changes in its biochemical activity . Long-term studies in in vitro and in vivo settings are necessary to fully understand these temporal effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while at higher doses, it may cause toxic or adverse effects . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant toxicity. Understanding these dosage effects is crucial for determining the safe and effective use of this compound in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism, leading to the production of metabolites that can have different biochemical activities . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential therapeutic applications. The effects on metabolic flux and metabolite levels provide insights into how the compound is processed within the body.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its accumulation in specific tissues . These interactions influence the compound’s localization and its overall effectiveness in biochemical reactions.
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Understanding its subcellular localization is crucial for elucidating its mechanism of action and potential therapeutic applications.
Propriétés
IUPAC Name |
4-amino-2-propan-2-ylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-6(2)8-5-7(10)3-4-9(8)11/h3-6,11H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTPRBVYPJQMBEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16750-66-6 | |
| Record name | 4-amino-2-isopropylphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Pyridazino[4,5-b]quinoxaline](/img/structure/B102560.png)













